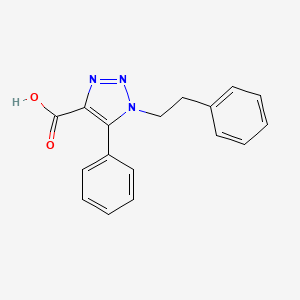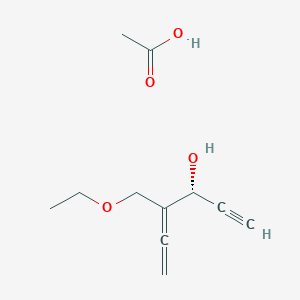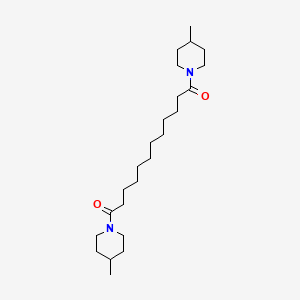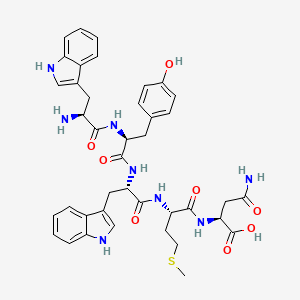![molecular formula C33H24O6 B14229097 1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) CAS No. 825633-33-8](/img/structure/B14229097.png)
1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes three ethanone groups attached to a benzene ring through carbonyl-phenylene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core can be synthesized through various methods, such as the trimerization of acetylene derivatives or the cyclization of appropriate precursors.
Attachment of Carbonyl Groups: The carbonyl groups are introduced through Friedel-Crafts acylation reactions, where benzene is reacted with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Linking Phenylene Groups: The phenylene groups are attached via electrophilic aromatic substitution reactions, where the benzene ring is functionalized with carbonyl-phenylene linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and supramolecular structures.
Organic Chemistry: Serves as a building block for complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π stacking interactions, which can affect molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(phenylcarbonyl)benzene: Similar structure but lacks the ethanone groups.
1,3,5-Tris(acetyl)benzene: Similar structure but with acetyl groups instead of carbonyl-phenylene linkages.
Benzene-1,3,5-triyltriacetate: Similar core structure but with acetate groups.
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is unique due to its specific arrangement of carbonyl-phenylene linkages and ethanone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
825633-33-8 |
|---|---|
Formule moléculaire |
C33H24O6 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
1-[4-[3,5-bis(4-acetylbenzoyl)benzoyl]phenyl]ethanone |
InChI |
InChI=1S/C33H24O6/c1-19(34)22-4-10-25(11-5-22)31(37)28-16-29(32(38)26-12-6-23(7-13-26)20(2)35)18-30(17-28)33(39)27-14-8-24(9-15-27)21(3)36/h4-18H,1-3H3 |
Clé InChI |
KAWGHMOGVXCZIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)C(=O)C)C(=O)C4=CC=C(C=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)



![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)



![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)

